(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate
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Overview
Description
Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique cyclopropane-fused indazole structure, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and yield . Industrial production methods may involve optimizing these reactions for scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indazole ring, enhancing its biological activity.
Scientific Research Applications
Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Industry: Its applications extend to the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate involves its interaction with specific molecular targets. The indazole core can bind to enzymes and receptors, modulating their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins . The compound’s effects on cellular pathways depend on the nature of these interactions and the specific biological context.
Comparison with Similar Compounds
Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate can be compared with other indazole derivatives, such as:
1H-Indazole: A simpler indazole compound with a wide range of biological activities.
2H-Indazole: Another tautomeric form with distinct chemical properties.
3H-Indazole: Known for its stability and unique reactivity.
The uniqueness of Ethyl (4aR,5aS)-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate lies in its cyclopropane-fused structure, which imparts specific steric and electronic characteristics that can enhance its biological activity and selectivity .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl (4aR,5aS)-5a-methyl-4,4a,5,6-tetrahydro-1H-cyclopropa[f]indazole-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-11(15)10-8-4-7-5-12(7,2)6-9(8)13-14-10/h7H,3-6H2,1-2H3,(H,13,14)/t7-,12-/m0/s1 |
InChI Key |
IOSPRZGDWHZGHK-MADCSZMMSA-N |
Isomeric SMILES |
CCOC(=O)C1=NNC2=C1C[C@H]3C[C@]3(C2)C |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3CC3(C2)C |
Origin of Product |
United States |
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